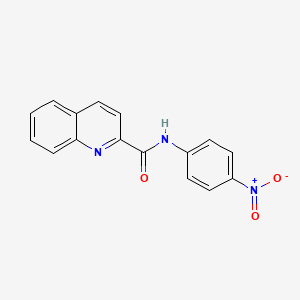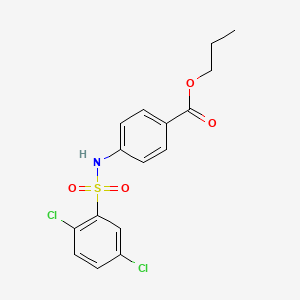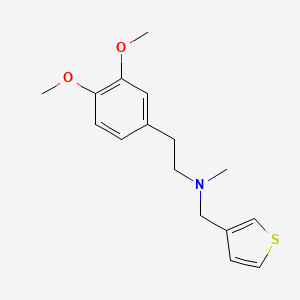![molecular formula C17H17BrN2O2 B4982549 (3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione](/img/structure/B4982549.png)
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a piperidinylmethylidene group attached to a pyrrolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with piperidine and pyrrolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenyl ketones, while reduction can produce piperidinyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The piperidinylmethylidene group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Roflumilast-related compounds: These compounds share structural similarities and are used in pharmaceutical research.
Steviol glycosides: Natural compounds with a similar structural motif, used as sweeteners.
Uniqueness
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and piperidinylmethylidene groups make it a versatile compound for various applications in scientific research.
Eigenschaften
IUPAC Name |
(3Z,5Z)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethylidene)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-13-6-4-12(5-7-13)10-15-16(21)14(17(22)19-15)11-20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,19,22)/b14-11-,15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOWEDRBBXGORH-BOSGCFSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4982466.png)
![5-[3-Carboxy-4-(2-methylprop-2-enoylamino)phenyl]-2-(2-methylprop-2-enoylamino)benzoic acid](/img/structure/B4982483.png)

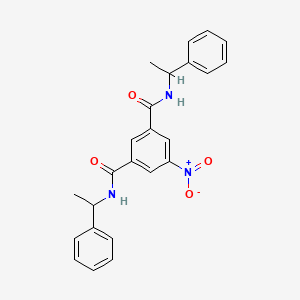
![2-Bromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate](/img/structure/B4982498.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)
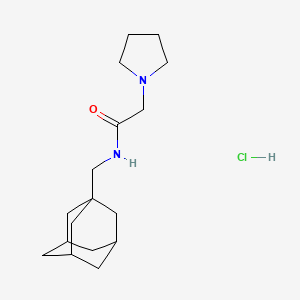
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-Dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4982541.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)
